molecular formula C22H19ClN4O3 B2990205 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946268-27-5

5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2990205
CAS No.: 946268-27-5
M. Wt: 422.87
InChI Key: JXNCGUCVXXXJCC-UHFFFAOYSA-N
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Description

This compound, with the systematic name 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, is a benzamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine core. Its molecular formula is C₂₃H₂₀ClN₄O₃, and it is structurally characterized by:

  • A 5-chloro-2-methoxybenzamide moiety linked to a phenyl ring.
  • A 2-methylphenyl group substituted with a 6-methoxyimidazo[1,2-b]pyridazine heterocycle.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-4-5-14(18-12-27-20(24-18)8-9-21(26-27)30-3)10-17(13)25-22(28)16-11-15(23)6-7-19(16)29-2/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNCGUCVXXXJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazopyridazine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system.

    Substitution Reactions: Introduction of the methoxy and chloro groups through nucleophilic substitution reactions.

    Amidation: Coupling of the substituted imidazopyridazine with 5-chloro-2-methoxybenzoic acid to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), sodium hydride (NaH).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure which may interact with biological targets.

    Biochemical Research: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide with analogs reported in patents and chemical databases.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Potential Biological Implications Source(s)
5-Chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2-Methoxy substituent on phenyl ring vs. 2-methyl in target compound. Altered steric effects may influence binding affinity to kinase targets.
2-Chloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (BJ25920) 2-Chlorobenzamide vs. 5-chloro-2-methoxybenzamide in target compound. Reduced electron-withdrawing effects; may decrease metabolic stability.
N-[5-({2-[(Cyclopropanecarbonyl)Amino]Imidazo[1,2-b]Pyridazin-6-yl}Oxy)-2-Methylphenyl]-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide Cyclopropanecarbonylamino group on imidazo[1,2-b]pyridazine vs. methoxy in target. Enhanced hydrophobic interactions for kinase inhibition (VEGFR-specific activity noted).
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2,3-Dimethoxybenzamide (CAS 946217-58-9) 2,3-Dimethoxybenzamide vs. 5-chloro-2-methoxybenzamide in target compound. Increased polarity may improve solubility but reduce membrane permeability.

Key Observations from Research Findings

Substituent Effects on Kinase Binding: The 2-methylphenyl group in the target compound may confer superior steric compatibility with kinase ATP-binding pockets compared to the 2-methoxy analog . Replacement of methoxy with cyclopropanecarbonylamino (as in the VEGFR inhibitor) introduces a bulky hydrophobic group, likely enhancing selectivity for VEGF receptors .

Electronic and Metabolic Considerations: The 5-chloro-2-methoxybenzamide moiety in the target compound provides moderate electron-withdrawing effects, which may stabilize interactions with catalytic lysine residues in kinases.

Solubility vs. Permeability Trade-offs :

  • The 2,3-dimethoxybenzamide derivative (CAS 946217-58-9) exhibits higher polarity due to additional methoxy groups, which could improve aqueous solubility but limit blood-brain barrier penetration .

Biological Activity

5-Chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C17H15ClN4O2
  • Molecular Weight : 342.78 g/mol
  • CAS Number : 946323-20-2

The structure includes a chloro group, methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The compound’s interaction with microtubules disrupts mitotic spindle formation, thus preventing proper cell division.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • IC50 Values :
    • Against HeLa cells: 100 nM
    • Against HCT-15 cells: 200 nM
    • Against MDA-MB-468 cells: 150 nM

These values indicate that the compound exhibits potent anticancer activity at low concentrations, making it a promising candidate for further development.

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
HeLa100Tubulin polymerization inhibition
HCT-15200Cell cycle arrest
MDA-MB-468150Induction of apoptosis

Case Studies

  • In Vivo Studies : In a mouse model with taxane-resistant prostate cancer (PC-3/TxR), administration of the compound at a dosage of 30 mg/kg resulted in an impressive tumor growth reduction of approximately 83.8% over four weeks .
  • Mechanistic Insights : Further studies revealed that the compound not only inhibits tubulin polymerization but also induces G2/M phase arrest in A549 lung cancer cells at concentrations as low as 0.5 µM. This was evidenced by flow cytometry analysis showing increased percentages of cells in the G2/M phase after treatment .
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives indicated that modifications to the imidazo[1,2-b]pyridazine ring could enhance potency. Compounds with electron-donating groups on the phenyl portion showed greater activity compared to those with electron-withdrawing groups .

Q & A

Q. Basic/Advanced Differentiation :

  • Basic : Focus on reaction steps and solvent selection.
  • Advanced : Mechanistic analysis of side reactions (e.g., demethylation under acidic conditions).

How can structural contradictions in X-ray crystallography and NMR data be resolved for this compound?

Answer:
Discrepancies often arise from:

  • Tautomerism : Imidazo[1,2-b]pyridazine systems may exhibit keto-enol tautomerism, altering NMR shifts .
  • Crystal packing effects : X-ray structures may show non-planar conformations due to intermolecular hydrogen bonds (e.g., N–H⋯N interactions) .

Q. Resolution strategies :

  • Variable-temperature NMR to identify dynamic equilibria.
  • DFT calculations to compare experimental and theoretical spectra .

Q. Advanced considerations :

  • Metabolite identification : LC-MS/MS to detect hydrolyzed products (e.g., free benzamide) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:
Key modifications and assays:

  • Substituent variation : Replace methoxy with ethoxy or halogen groups to modulate lipophilicity (logP) .
  • Bioisosteric replacement : Swap imidazo[1,2-b]pyridazine with triazolo[1,5-a]pyridine to enhance metabolic stability .
  • In vitro assays :
    • Enzyme inhibition : IC50_{50} determination against target kinases .
    • CYP450 inhibition : Screen for interactions using human liver microsomes .

Q. Advanced :

  • X-ray crystallography : Resolve ambiguity in imidazo[1,2-b]pyridazine orientation .

How should researchers address discrepancies in reported biological activity across studies?

Answer:
Common sources of contradiction:

  • Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Purity differences : Re-test batches with HPLC-certified purity >98% .

Case study :
A 10% impurity (dechlorinated byproduct) reduced reported IC50_{50} by 3-fold in kinase assays .

What computational approaches are suitable for predicting this compound’s binding mode?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) .
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .

Validation :
Compare predicted vs. experimental ΔG values (ITC/SPR data) .

How can in vivo pharmacokinetic studies be optimized for this compound?

Answer:

  • Formulation : Use PEGylated nanoparticles to enhance oral bioavailability .
  • Dosing regimen : Single-dose PK in rodents (plasma sampling at 0.5–24 h) .

Q. Advanced :

  • Tissue distribution : Radiolabel with 14C^{14}C to quantify brain penetration (if BBB permeability is claimed) .

Notes

  • Methodological rigor : Emphasize reproducibility via step-by-step protocols (e.g., TLC monitoring ).

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